molecular formula C21H28N2O4S B3316654 4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide CAS No. 954249-61-7

4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide

Cat. No.: B3316654
CAS No.: 954249-61-7
M. Wt: 404.5 g/mol
InChI Key: KXNUXSISRGKJDV-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide is a synthetic small molecule characterized by a fused imidazo[1,2-b]pyridazine core linked to a substituted benzene sulfonamide group. The compound features three methoxy substituents (at positions 2 and 5 of the benzene ring and position 6 of the pyridazine moiety) and a sulfonamide bridge connecting the aromatic systems.

Properties

IUPAC Name

4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)22-13-6-14-23-15-16-27-21(17-23)18-7-4-3-5-8-18/h3-5,7-12,21-22H,2,6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNUXSISRGKJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an electrophilic aromatic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a propyl chain as a linker.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The imidazo[1,2-b]pyridazine core distinguishes this compound from related pyrrolo[1,2-b]pyridazine derivatives (e.g., EP 4 374 877 A2 patent compounds), which feature a five-membered pyrrole ring fused to pyridazine . Imidazo systems, with two nitrogen atoms in the fused ring, may exhibit distinct electronic properties and binding affinities compared to pyrrolo analogs. For instance, imidazo[1,2-b]pyridazines are often associated with enhanced metabolic stability due to reduced susceptibility to oxidative degradation.

Functional Group Variations

  • Sulfonamide vs. Carboxamide Linkages: The target compound’s sulfonamide group contrasts with carboxamide-linked analogs (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)phenyl] derivatives in EP 4 374 877 A2) .
  • Substituent Profiles: The methoxy groups in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents like cyano (-CN) or trifluoromethyl (-CF₃) groups in patent analogs. However, trifluoromethyl groups in related compounds (e.g., EP 4 374 877 A2) could improve metabolic stability by resisting cytochrome P450-mediated oxidation .

Pharmacokinetic and Pharmacodynamic Properties

While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

Property Target Compound EP 4 374 877 A2 Analogs
Core Structure Imidazo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine
Key Functional Groups Methoxy, sulfonamide Cyano, trifluoromethyl, carboxamide
Predicted LogP ~3.2 (moderate lipophilicity) ~2.8–4.1 (variable based on substituents)
Potential Targets Kinases, carbonic anhydrases Kinases, phosphodiesterases

Research Findings and Data Gaps

No crystallographic or enzymatic data for the target compound are available in the provided evidence. Computational modeling (e.g., using CCP4 suite tools for protein-ligand docking) could elucidate its binding mode relative to analogs . Key research gaps include:

  • Experimental validation of kinase inhibition profiles.
  • Comparative pharmacokinetic studies (e.g., bioavailability, half-life).
  • Toxicity screening to assess therapeutic index.

Biological Activity

4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to synthesize existing research findings and case studies related to the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O3SC_{20}H_{28}N_{2}O_{3}S, with a molecular weight of approximately 364.52 g/mol. Its structure includes an ethoxy group, a morpholine moiety, and a sulfonamide functional group, which contribute to its biological activity.

The biological activity of sulfonamides often involves the inhibition of specific enzymes or pathways. For instance, sulfonamides can interfere with the synthesis of folate in bacteria by mimicking para-aminobenzoic acid (PABA), leading to antibacterial effects. Additionally, compounds like this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Research indicates that derivatives similar to this compound can effectively inhibit bacterial growth by blocking folate synthesis. In vitro studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

A study evaluated the COX-2 inhibitory activity of various sulfonamide derivatives and found that certain compounds exhibited significant inhibition at low concentrations. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential COX inhibition.

CompoundCOX Inhibition (%) at 20 µM
Compound A47.1%
Compound B38.5%
This compoundTBD

Anticancer Activity

Emerging research has indicated that sulfonamide derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that the morpholine component may enhance cellular uptake and efficacy against tumor cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide
Reactant of Route 2
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4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzene-1-sulfonamide

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